molecular formula C11H17FN2O2S B8615979 4-Aminomethyl-n-tert-butyl-2-fluoro-benzenesulfonamide

4-Aminomethyl-n-tert-butyl-2-fluoro-benzenesulfonamide

Cat. No.: B8615979
M. Wt: 260.33 g/mol
InChI Key: JGZHMLWFDFEYJA-UHFFFAOYSA-N
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Description

4-Aminomethyl-n-tert-butyl-2-fluoro-benzenesulfonamide is an organic compound that features a sulfonamide group, a fluorine atom, and an aminomethyl group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Aminomethyl-n-tert-butyl-2-fluoro-benzenesulfonamide typically involves multiple steps. One common method includes the following steps:

    Nitration: The starting material, 2-fluorobenzenesulfonamide, undergoes nitration to introduce a nitro group.

    Reduction: The nitro group is then reduced to an amino group using a reducing agent such as hydrogen gas in the presence of a palladium catalyst.

    Aminomethylation: The amino group is further reacted with formaldehyde and a secondary amine to introduce the aminomethyl group.

    tert-Butylation: Finally, the compound is tert-butylated using tert-butyl chloride in the presence of a base like sodium hydride.

Industrial Production Methods

Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated systems may be employed to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

4-Aminomethyl-n-tert-butyl-2-fluoro-benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The aminomethyl group can be oxidized to form an imine or a nitrile.

    Reduction: The sulfonamide group can be reduced to a thiol group under specific conditions.

    Substitution: The fluorine atom can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophilic substitution reactions typically require a strong base like sodium hydride or potassium tert-butoxide.

Major Products

    Oxidation: Imine or nitrile derivatives.

    Reduction: Thiol derivatives.

    Substitution: Various substituted benzene derivatives depending on the nucleophile used.

Scientific Research Applications

4-Aminomethyl-n-tert-butyl-2-fluoro-benzenesulfonamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or a ligand for receptor studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 4-Aminomethyl-n-tert-butyl-2-fluoro-benzenesulfonamide involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds with active sites of enzymes or receptors, while the sulfonamide group can interact with other functional groups through electrostatic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    4-(aminomethyl)benzoic acid: Similar structure but lacks the fluorine atom and tert-butyl group.

    4-(aminomethyl)-N-tert-butylbenzenesulfonamide: Similar structure but lacks the fluorine atom.

    4-(aminomethyl)-2-fluorobenzenesulfonamide: Similar structure but lacks the tert-butyl group.

Uniqueness

4-Aminomethyl-n-tert-butyl-2-fluoro-benzenesulfonamide is unique due to the presence of both the fluorine atom and the tert-butyl group, which can significantly influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s stability and lipophilicity, while the tert-butyl group can provide steric hindrance, affecting its interaction with molecular targets.

Properties

Molecular Formula

C11H17FN2O2S

Molecular Weight

260.33 g/mol

IUPAC Name

4-(aminomethyl)-N-tert-butyl-2-fluorobenzenesulfonamide

InChI

InChI=1S/C11H17FN2O2S/c1-11(2,3)14-17(15,16)10-5-4-8(7-13)6-9(10)12/h4-6,14H,7,13H2,1-3H3

InChI Key

JGZHMLWFDFEYJA-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)NS(=O)(=O)C1=C(C=C(C=C1)CN)F

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of 4-(bromomethyl)-N-tert-butyl-2-fluorobenzenesulfonamide (500 mg) in THF/MeOH (1:1, 15 ml) was added NH4OH (4.5 ml). The mixture was stirred at room temperature overnight. The reaction mixture was concentrated and partitioned between EtOAc/H2O and the aq phase was extracted by EtOAc (3×). The organic phase was then combined, washed with brine, dried over Na2SO4 and concentrated to give 4-(aminomethyl)-N-tert-butyl-2-fluorobenzenesulfonamide as a viscous oil, which was used in the next step without further purification.
Quantity
500 mg
Type
reactant
Reaction Step One
Name
Quantity
4.5 mL
Type
reactant
Reaction Step One
Name
THF MeOH
Quantity
15 mL
Type
solvent
Reaction Step One

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